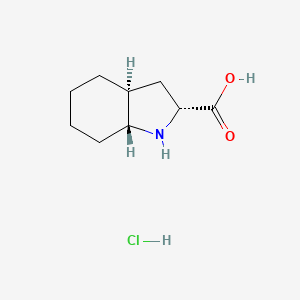
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a cyclic amino acid derivative with the molecular formula C9H15NO2·HCl. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phosphorous pentachloride and dichloromethane to prepare 3-chlorine-2-amino-propionic acid methyl ester hydrochloride. This intermediate is then reacted with methylbenzene and acetyl chloride to produce 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is finally converted to (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of indole and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of trandolapril, it undergoes peptide coupling with N-(1-ethoxycarbonyl)-3-phenylpropyl-S-alanine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. This reaction forms the active ACE inhibitor, which blocks the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: This compound is similar in structure but lacks the hydrochloride salt form.
cis-1,2,3,6-tetrahydro-1H-indole-2-carboxylic acid: Another cyclic amino acid with similar properties.
Uniqueness
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of ACE inhibitors. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m0./s1 |
Clé InChI |
PONAUWFRJYNGAC-HNPMAXIBSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |
SMILES canonique |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


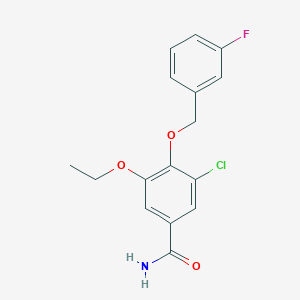
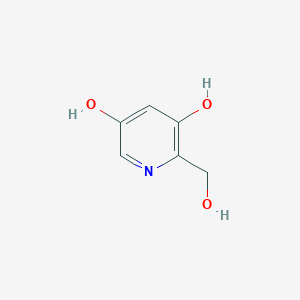
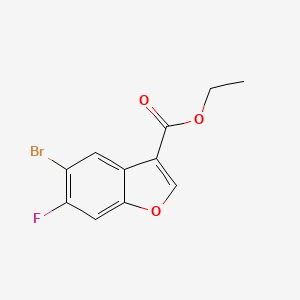
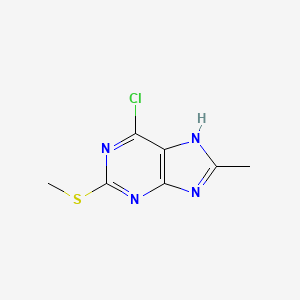

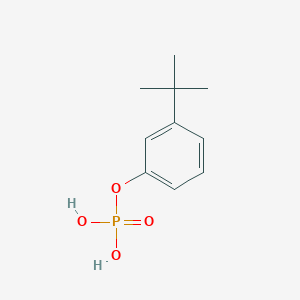
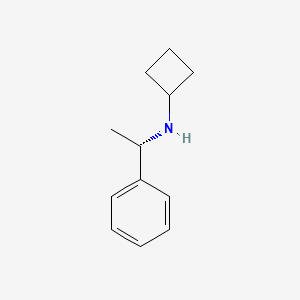
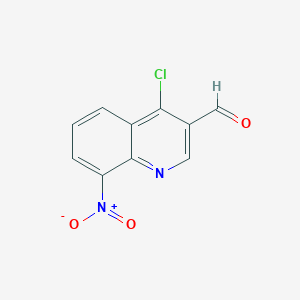

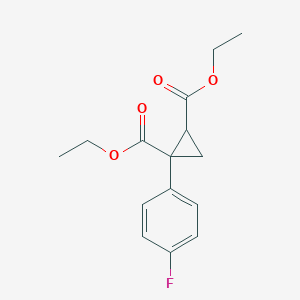

![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
